LG190155

Description

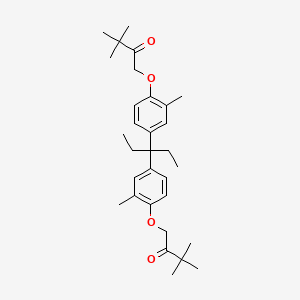

Structure

3D Structure

Properties

CAS No. |

233268-78-5 |

|---|---|

Molecular Formula |

C31H44O4 |

Molecular Weight |

480.7 g/mol |

IUPAC Name |

1-[4-[3-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C31H44O4/c1-11-31(12-2,23-13-15-25(21(3)17-23)34-19-27(32)29(5,6)7)24-14-16-26(22(4)18-24)35-20-28(33)30(8,9)10/h13-18H,11-12,19-20H2,1-10H3 |

InChI Key |

WBLVHHHWMJPSGY-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LG190155; LG-190155; LG 190155; CAS# 233268-78-5 |

Origin of Product |

United States |

Chemical Biology of Lg190155 and Analogues

Structural Scaffolding and Analog Design Strategies

LG190155 is characterized as a diphenylpentane derivative. rsc.org The design of analogues based on this compound involves modifications to its core structure to explore the impact of these changes on VDR binding and activity. rsc.orgdoi.orgcpu.edu.cn Analog design is a common strategy in medicinal chemistry to create new molecules with similar chemical and biological properties to a lead compound. slideshare.net

Focus on Phenyl-Pyrrolyl Pentane (B18724) Core Derivatives

Building upon the structure of this compound, researchers have designed and synthesized a series of novel nonsteroidal VDR agonists featuring a phenyl-pyrrolyl pentane skeleton. doi.orgcpu.edu.cn This strategy involves replacing one of the benzene (B151609) rings in the diphenylpentane core of this compound with a pyrrole (B145914) ring. doi.org Further modifications include introducing various side chains, particularly those capable of forming hydrogen bonds, to the pyrrolyl ring to enhance VDR agonistic activity. doi.orgcpu.edu.cn Studies have indicated that introducing hydroxyl groups to both side chains can lead to strong activity. doi.org Another structural modification strategy explored in analogues of this compound involves sila-substitution, where a carbon atom in the central part of the molecule is replaced by a silicon atom. rsc.org This type of substitution in this compound analogues resulted in significant changes in VDR agonistic activity and an increase in androgen receptor antagonistic activity, highlighting the impact of skeletal changes on selectivity. rsc.org

Synthetic Methodologies for this compound and Related Chemical Entities

The synthesis of novel nonsteroidal vitamin D analogues, including those with phenyl-pyrrolyl pentane skeletons derived from this compound, has been reported. cpu.edu.cn A general synthetic route for these phenyl-pyrrolyl pentane derivatives involves the preparation of key intermediates through steps such as potassium hydroxide (B78521) hydrolysis. cpu.edu.cn This hydrolysis yields an intermediate containing a carboxyl group. cpu.edu.cn This intermediate is then subjected to a coupling reaction with appropriate alcohols or amines to construct the desired side chains. cpu.edu.cn Further transformations, such as reduction of carbonyl groups using reagents like sodium borohydride (B1222165) in methanol, are employed to obtain the target compounds. doi.orgcpu.edu.cn While these methods describe the synthesis of analogues, detailed specific synthetic procedures solely for this compound itself were not extensively described in the provided search results.

Computational Chemistry Approaches in Molecular Design

Computational chemistry plays a crucial role in the design and understanding of this compound and its analogues, particularly concerning their interactions with the Vitamin D Receptor. acs.orgnih.govacs.orgethernet.edu.etlookchem.comsymeres.com

Structure-Based Ligand Design for VDR Interactions

Computer-aided molecular design has been extensively utilized to generate focused libraries of nonsteroidal analogues of this compound. acs.orgnih.govacs.orgethernet.edu.et This approach is particularly valuable in designing ligands that can interact effectively with specific VDR variants, including those associated with conditions like human vitamin D-resistant rickets (hVDRR), which involve mutations in the VDR ligand binding domain. acs.orgnih.govacs.orgethernet.edu.et Structure-based design leverages the known three-dimensional structure of the VDR to guide the modification and design of ligands that can complement the receptor's binding pocket, including accommodating mutations like Arg274 → Leu. acs.orgnih.govacs.orgethernet.edu.et

Pharmacophoric Mapping and Protein-Ligand Docking Simulations

Pharmacophore mapping and protein-ligand docking simulations are integral computational techniques employed in the study and design of this compound analogues. rsc.orgnih.govfrontiersin.orgresearchgate.netdergipark.org.trmdpi.comCurrent time information in Bangalore, IN. Pharmacophore models represent the essential features and their spatial arrangement required for a molecule to interact with a specific biological target like the VDR. researchgate.netmdpi.com These models can be generated based on known active compounds or the structure of the receptor. researchgate.netdergipark.org.tr Protein-ligand docking simulations predict the preferred binding orientation and affinity of a ligand within the receptor's binding site. frontiersin.orgmdpi.com By combining pharmacophore mapping and docking, researchers can virtually screen libraries of compounds, identify potential binding modes, and estimate binding energies, aiding in the rational design and optimization of this compound analogues with desired VDR interaction profiles. frontiersin.orgresearchgate.netdergipark.org.trmdpi.commdpi.com These computational methods help to understand the molecular interactions driving ligand binding to the VDR. mdpi.combioisi.ptchemrxiv.org

Molecular Interactions and Receptor Pharmacology

Vitamin D Receptor (VDR) Binding Affinity and Intrinsic Agonism

The biological effects of vitamin D, primarily mediated by 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), are exerted through its binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor. doi.orgmdpi.com LG190155 has been identified as a nonsecosteroidal ligand for the VDR, capable of mimicking various in vitro activities of 1,25(OH)₂D₃. doi.org Studies have shown that this compound possesses VDR agonistic activity. rsc.org

Comparative Analysis with 1α,25-Dihydroxyvitamin D₃

This compound is a nonsecosteroidal analog of the VDR agonist LG190178 and has been shown to exhibit VDR agonistic activity. rsc.org While nonsecosteroidal VDR ligands like this compound have been identified that mimic various activities of 1,25(OH)₂D₃ in vitro, their VDR agonistic activities were reported to be weaker than that of 1,25(OH)₂D₃ in some contexts. doi.org However, research has also focused on designing novel nonsecosteroidal VDR agonists, using this compound as a lead compound, with the aim of achieving potent VDR agonistic activity comparable to 1,25(OH)₂D₃ but without the associated calcemic effects. doi.org For instance, some designed phenyl-pyrrolyl pentane (B18724) derivatives based on the this compound structure have demonstrated VDR agonistic activity, with certain compounds showing activity even better than tacalcitol (B196726), a VDR agonist with strong activity comparable to 1,25(OH)₂D₃ but weaker hypercalcemia induction. doi.org

Differential Interactions with Soluble Vitamin D Binding Protein (DBP)

The vitamin D binding protein (DBP) is a circulating plasma protein that binds to vitamin D and its metabolites, including 1,25(OH)₂D₃, influencing their bioavailability and transport. nih.govmdpi.com Nonsteroidal VDR agonists, such as this compound, have been noted to possess low affinity for DBP. nih.gov This differential interaction with DBP, compared to the natural hormone 1,25(OH)₂D₃ which binds to DBP with high affinity, is a significant characteristic of this compound and similar nonsecosteroidal VDR agonists. nih.govnih.gov This low affinity for DBP is hypothesized to contribute to a reduced risk of hypercalcemia, a common side effect associated with 1,25(OH)₂D₃ administration. nih.gov

Ligand-Dependent VDR Transactivation Mechanisms

Upon binding of a ligand like 1,25(OH)₂D₃, the VDR undergoes a conformational change that enables it to regulate gene transcription. ub.edunih.gov This process involves the formation of complexes with co-factors and interaction with specific DNA sequences known as Vitamin D Responsive Elements (VDREs). doi.orgub.edunih.gov

Formation of VDR-Co-factor Complexes

Ligand-bound VDR functions as a transcription factor, primarily by forming a heterodimer with the retinoid X receptor (RXR). mdpi.comub.edunih.govuniprot.orguniprot.org This VDR-RXR heterodimer is crucial for binding to DNA and modulating gene expression. ub.eduuniprot.orguniprot.org The binding of a ligand to the VDR's ligand-binding domain (LBD) modifies its conformation, typically leading to the dissociation of transcriptional corepressors and the recruitment of coactivators. ub.edu These coactivators, such as members of the steroid receptor coactivator (SRC) family and the mediator complex, interact with the VDR-RXR heterodimer and facilitate the transcription of target genes. mdpi.comuniprot.orguniprot.orgresearchgate.net While specific details on this compound's influence on the formation of VDR-co-factor complexes are not extensively detailed in the provided results, its function as a VDR agonist implies that it would promote similar interactions necessary for VDR-mediated transactivation. doi.org

Interaction with Vitamin D Responsive Elements (VDRE) and Downstream Gene Regulation

The VDR-RXR heterodimer, activated by ligand binding, exerts its transcriptional regulatory function by binding to specific DNA sequences called Vitamin D Responsive Elements (VDREs). doi.orgub.edunih.gov VDREs are typically located in the promoter regions of target genes, although they can also be found in introns or further away. ub.edu Binding to VDREs allows the VDR-RXR complex to modulate the transcription rate of these genes. ub.edunih.gov This regulation involves the recruitment of coactivators or corepressors and enzymes that can modify chromatin structure, thereby influencing the accessibility of the DNA to the transcriptional machinery. ub.edu While the provided information confirms that this compound acts as a VDR agonist and that VDR agonists generally interact with VDREs to regulate gene expression, specific studies detailing this compound's precise interaction with particular VDREs or its downstream gene regulatory profile are not present. doi.orgub.edunih.gov However, the agonistic activity of this compound indicates that it is capable of inducing VDR-mediated transcriptional responses. rsc.org

Receptor Subtype Selectivity and Functional Agonism

This compound has been developed as a VDR agonist. rsc.org In addition to its VDR agonistic activity, this compound has also been reported to exhibit moderate antagonistic activity towards the androgen receptor (AR). rsc.org This suggests that this compound is not exclusively selective for the VDR and can interact with other nuclear receptors, albeit with potentially different functional outcomes (agonism vs. antagonism). rsc.org The observation that sila-substitution of this compound resulted in a significant loss of VDR agonistic activity and an increase in AR antagonistic activity highlights the importance of chemical structure in determining receptor selectivity and functional agonism/antagonism. rsc.org This selectivity switching is attributed, in part, to the enlargement of the skeletal structure upon sila-substitution. rsc.org Further research, including the design of analogues based on this compound, has aimed to develop compounds with potent VDR agonistic activity while minimizing activity at other receptors or undesirable effects like hypercalcemia. doi.orgnih.gov

Selective Activation of Nuclear VDR

This compound has been identified as a nonsecosteroidal ligand and agonist of the VDR. doi.orgnih.gov Studies have explored this compound and its derivatives for their ability to selectively activate the nuclear VDR pathway. Research involving computer-aided molecular design has led to the generation of nonsteroidal analogues of this compound. nih.govacs.org These designed analogues demonstrated substantial activity, particularly in a rickets-associated mutant of the VDR (Arg274 → Leu), which shows a significantly reduced response to the natural ligand 1,25(OH)2D3. nih.govacs.org

Detailed research findings indicate that these analogues are selective for the nuclear VDR. nih.govacs.org In studies focusing on the activity in the hVDRR-associated mutant, several of the most active designed analogues exhibited significantly higher potency compared to 1,25(OH)2D3. nih.govacs.org

| Compound Class | Receptor Target (Mutant VDR) | Potency Relative to 1,25(OH)2D3 | EC50 Range (nM) |

| Designed this compound Analogues | hVDRR-associated mutant | 16 to 526 times more potent | 3.3 - 121 |

This data highlights the capacity of this compound-based compounds to selectively activate the nuclear VDR, including mutated forms, with considerable potency. This compound itself has been shown to exhibit significant activity as an activator of the nuclear vitamin D receptor in in vitro transcriptional activation assays. google.com

Absence of Membrane-Associated VDR-Mediated Signaling in Specific Studies

Beyond its well-established role as a nuclear receptor, VDR is also present in the plasma membrane, where its interaction with ligands can trigger rapid, non-genomic intracellular signaling events, such as calcium influx. frontiersin.orgresearchgate.netfrontiersin.org However, studies investigating the selective analogues of this compound designed to target nuclear VDR have specifically noted the absence of certain membrane-associated signaling effects. nih.govacs.org

Crucially, these analogues, which demonstrated selective activation of the nuclear VDR and potent transcriptional activity in the context of a VDR mutation, did not stimulate cellular calcium influx. nih.govacs.org Cellular calcium influx is a signaling event typically associated with the activation of the membrane-associated vitamin D receptor. nih.govacs.org This finding suggests that while this compound-based compounds can effectively engage and activate the nuclear VDR to drive transcriptional responses, specific structural modifications can lead to compounds that avoid stimulating the rapid, non-genomic signaling pathways mediated by the membrane-associated VDR in the studied contexts.

| Compound Class | Effect on Cellular Calcium Influx | Associated VDR Signaling Pathway |

| Designed this compound Analogues | Did not stimulate | Membrane-associated VDR |

This observed lack of calcium influx provides evidence for the selective action of these this compound analogues on the nuclear VDR pathway, distinguishing their pharmacological profile from that which would involve significant activation of membrane-initiated VDR signaling.

Structure Activity Relationship Sar Studies of Lg190155 Derivatives

Elucidating Key Structural Determinants for VDR Agonism

The VDR ligand-binding domain (LBD) accommodates ligands, leading to conformational changes that enable interaction with coactivator proteins and subsequent gene transcription modulation. doi.orgnih.govcellsignal.comembopress.org Understanding the specific interactions between LG190155 derivatives and the VDR-LBD is key to elucidating the structural determinants of VDR agonism.

Influence of Phenyl-Pyrrolyl Pentane (B18724) Skeleton Geometry

This compound and its analogues are characterized by a phenyl-pyrrolyl pentane skeleton. doi.orgnih.govnih.gov Research has focused on synthesizing novel nonsecosteroidal analogs with this core structure to explore their VDR agonistic activity. doi.orgnih.gov The geometry of this skeleton plays a significant role in positioning the molecule within the VDR ligand-binding pocket and facilitating productive interactions. Studies involving the synthesis and evaluation of phenyl-pyrrolyl pentane derivatives have demonstrated varying degrees of VDR agonistic activity based on structural variations within this core. doi.orgnih.gov For instance, some compounds with the phenyl-pyrrolyl pentane skeleton have shown potent VDR agonistic activity, in some cases even stronger than tacalcitol (B196726), another VDR agonist. doi.orgnih.gov

Role of Side Chain Functionalization and Hydrogen Bonding Potential

The functionalization of the side chains attached to the phenyl-pyrrolyl pentane skeleton is critical for modulating VDR binding affinity and agonistic activity. doi.orgnih.gov The presence and position of functional groups, particularly those capable of forming hydrogen bonds, significantly influence the interaction with amino acid residues in the VDR ligand-binding pocket. doi.orgresearchgate.netebsco.com

Studies have shown that introducing groups with hydrogen bond-forming capabilities in the side chains can lead to improved VDR agonistic activity. doi.org Specifically, the introduction of hydroxyl groups to both side chains appears to be beneficial for achieving stronger activity. doi.org These findings highlight the importance of specific hydrogen bonding interactions between the ligand's side chains and the VDR in mediating potent agonism.

Data from studies evaluating phenyl-pyrrolyl pentane derivatives demonstrate this relationship. For example, compounds with two or three hydroxyl groups in their side chains exhibited varying degrees of VDR agonistic activities. doi.org Compound 2g, with specific hydroxyl substitutions, showed particularly strong VDR agonistic activity. doi.orgnih.gov

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is employed to develop predictive models that correlate the structural properties of this compound derivatives with their biological activity. This approach uses mathematical models to describe the relationship between molecular descriptors (representing structural features) and a measured biological response (e.g., VDR binding affinity or transactivation). 222.198.130

Three-dimensional QSAR studies, such as CoMFA (Comparative Molecular Field Analysis), have been applied to series of this compound derivatives. 222.198.130 These models can provide insights into the steric and electrostatic requirements for optimal VDR binding and activation. By analyzing the spatial properties and electronic distributions of active and inactive compounds, QSAR models can help identify key regions of the molecule that are important for interaction with the receptor. 222.198.130 This information guides the rational design of new derivatives with predicted improved activity.

Conformational Analysis and Ligand-Induced Receptor Conformational Dynamics

The binding of a ligand like this compound to the VDR-LBD induces conformational changes in the receptor, which are essential for its activation and interaction with coactivators. doi.orgnih.govcellsignal.comembopress.org Conformational analysis of this compound and its derivatives, along with studies of ligand-induced receptor dynamics, are crucial for understanding the molecular basis of VDR agonism.

Ligand binding stabilizes the active conformation of the VDR, particularly influencing the position of helix 12 (H12), a key component of the coactivator binding interface. doi.orgnih.govembopress.orgd-nb.info The ability of a ligand to properly orient H12 is directly linked to its agonistic activity. nih.govembopress.org Studies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations have been used to probe the conformational dynamics of the VDR upon ligand binding. doi.orgd-nb.info These studies reveal that ligand binding reduces the flexibility of certain regions of the VDR-LBD, stabilizing the active conformation required for coactivator recruitment. doi.orgd-nb.info While specific details on this compound's direct impact on VDR conformational dynamics at a high-resolution structural level were not extensively detailed in the provided snippets beyond its general classification as a VDR agonist that would induce such changes, the principles of ligand-induced conformational change in VDR are well-established and apply to agonists like this compound. doi.orgnih.govcellsignal.comembopress.orgd-nb.infonih.gov

Selective Ligand Design for Mutant VDR Alleles

Mutations in the VDR gene can lead to conditions like human vitamin D-resistant rickets (hVDRR), where the receptor's function is impaired, often due to reduced ligand binding or defective interaction with coactivators. acs.orgnih.govnih.govscielo.brnih.gov Designing selective ligands that can activate or modulate the activity of specific mutant VDR alleles is a significant area of research.

Structure-Activity-Selectivity Relationships (SASR)

Investigating the Structure-Activity-Selectivity Relationships (SASR) of this compound derivatives is crucial for developing compounds with desired therapeutic profiles, minimizing off-target effects, and understanding the molecular basis of receptor interactions.

VDR Agonism versus Androgen Receptor (AR) Antagonism

This compound was initially developed as a VDR agonist. rsc.org Research has shown that this compound exhibits VDR agonistic activity. rsc.org Concurrently, it also demonstrates moderate antagonistic activity against the Androgen Receptor (AR). rsc.org This dual activity profile highlights the complex interactions of this compound and its derivatives with nuclear receptors. The balance between VDR agonism and AR antagonism is a key aspect of the SASR for this class of compounds.

Impact of Sila-Substitution on Receptor Selectivity Profiles

Sila-substitution, the replacement of a carbon atom with a silicon atom, has been explored as a modification strategy in the development of this compound derivatives to alter receptor selectivity. In the case of diphenylpentane derivatives like this compound, sila-substitution of the central carbon atom has been shown to significantly impact their activity profiles. rsc.org Specifically, sila-substitution in this compound, yielding sila-LG190155, resulted in a significant loss of VDR agonistic activity. rsc.org Simultaneously, this modification led to an increase in AR antagonistic activity. rsc.org This demonstrates that sila-substitution can induce a switch in selectivity, favoring AR antagonism over VDR agonism. rsc.org This VDR/AR selectivity switching is attributed, at least in part, to the enlargement of the skeletal structure caused by the silicon atom. rsc.org

Exploration of Hydrophobic Pharmacophores in Receptor Modulation

Hydrophobic interactions play a significant role in the binding of biologically active compounds to their targets, including nuclear receptors. researchgate.net The design of this compound and its derivatives involves the exploration of hydrophobic pharmacophores to modulate receptor activity and selectivity. The diphenylpentane core of this compound contributes to its hydrophobic character. Modifications to the hydrophobic substructures within this compound derivatives, such as sila-substitution which can change inherent hydrophobicity, can influence their interactions with the hydrophobic ligand-binding pockets of VDR and AR, thereby affecting their agonistic or antagonistic activity and receptor selectivity. rsc.orgresearchgate.net The enlargement of the hydrophobic structure due to sila-substitution is considered a possible reason for the observed selectivity switching in sila-LG190155. rsc.org

Preclinical Biological Activities and Cellular Efficacy

In Vitro Cellular Differentiation Studies

LG190155 has demonstrated the ability to induce differentiation in specific cell types, a property of interest in the context of certain malignancies and dermatological conditions.

This compound has been shown to induce differentiation in human promyelocytic leukemia (HL-60) cells. doi.orgu-tokyo.ac.jpresearchgate.netsemanticscholar.org HL-60 cells are a widely used model for studying myeloid maturation, as they can differentiate into granulocytes or monocytes upon treatment with various agents, including vitamin D compounds and retinoic acid. researchgate.netnih.gov Studies evaluating the VDR-agonistic ability of compounds often measure their capacity to induce HL-60 cell differentiation. researchgate.net this compound and other nonsecosteroidal vitamin D derivatives have shown differentiation-inducing activity in HL-60 cells. doi.orgu-tokyo.ac.jp Some compounds structurally related to this compound have exhibited excellent VDR-agonistic ability, measured by HL-60 differentiation, with EC50 values in the nanomolar to micromolar range. doi.orgresearchgate.net For instance, some nonsecosteroidal vitamin D derivatives including this compound showed transcription activation activity in a VDR reporter gene assay with EC50 values ranging from 40 to 600 nM and induced differentiation in human leukemia HL-60 cells with EC50 values between 30 and 800 nM. u-tokyo.ac.jp Another study reported that various compounds, including those with structural similarities to this compound, showed varying degrees of VDR agonistic activities, measured as HL-60 differentiation-inducing activity, with EC50 values ranging from 1.06 nM to 32.22 μM. doi.org One compound, in particular, showed an EC50 of 0.10 μmol/L in inducing HL-60 differentiation, which was reported as more potent than the lead compound this compound in that specific study. researchgate.net

HaCaT cells, an immortalized human keratinocyte line, are utilized as a model system for studying keratinocyte differentiation and vitamin D3 metabolism in the skin. doi.orgnih.govnih.gov While the primary focus regarding this compound in HaCaT cells appears to be on antiproliferative effects, related nonsecosteroidal VDR agonists have been evaluated for their activity in these cells. doi.org HaCaT cells are known to differentiate in vitro, and their differentiation state can be influenced by culture conditions, such as calcium concentration. nih.govnih.gov Studies on related nonsecosteroidal VDR agonists have included the evaluation of their antiproliferative activities against HaCaT cells. doi.org

Induction of Myeloid Leukemia (HL-60) Cell Differentiation

In Vitro Antiproliferative Effects on Neoplastic Cell Lines

This compound and its analogs have been investigated for their ability to inhibit the proliferation of various neoplastic cell lines, a key aspect of their potential as anticancer agents.

This compound and related nonsecosteroidal VDR agonists have been evaluated for their antiproliferative activity against human breast cancer (MCF-7) cells. doi.orgrsc.orgcpu.edu.cnresearchgate.net MCF-7 cells are an estrogen receptor-positive breast cancer cell line commonly used in cancer research. rsc.orgnih.gov Studies have shown that compounds structurally related to this compound can exhibit antiproliferative effects on MCF-7 cells, often linked to their VDR agonistic activity. doi.orgcpu.edu.cn For instance, one study reported that a compound structurally related to this compound showed good antiproliferative activity against MCF-7 cells with an IC50 of 0.32 μM. doi.org Another study evaluating nonsteroidal vitamin D analogues with phenyl-pyrrolyl pentane (B18724) skeletons, using this compound as a leading compound, reported IC50 values for antiproliferative activity against MCF-7 cells for several synthesized compounds, with some showing activity in the nanomolar range. cpu.edu.cn

Here is a table summarizing some reported antiproliferative data for this compound and related compounds in MCF-7 cells:

| Compound | Cell Line | Activity Type | IC50 Value | Source |

| This compound or related | MCF-7 | Antiproliferative | 0.32 μM (Compound 2g) | doi.org |

| Related Compound 11b | MCF-7 | Antiproliferative | 57 nM | cpu.edu.cn |

Note: "Related" indicates compounds with structural similarities to this compound investigated in the cited studies.

This compound has been shown to enhance the antileukemia efficiency of mesenchymal stem cells (MSCs) and significantly provoke differentiation in both AML patient-derived primary leukemia cells and AML cell lines. nih.govdp.tech This suggests an indirect but significant role for this compound in influencing AML cell behavior. Studies have explored novel non-steroidal VDR agonists based on the structural backbone of this compound for their ability to induce AML cell differentiation. nih.gov Specific AML cell lines such as U937 and THP-1 have been used to demonstrate MSC-mediated AML cell differentiation, a process that can be enhanced by VDR agonists like those related to this compound. nih.gov This indicates that this compound and its analogs can play a role in therapeutic strategies aimed at inducing differentiation in AML cells.

Evaluation in Human Breast Cancer (MCF-7) Cells

Investigation in Complex Preclinical Models

Beyond in vitro studies, this compound has been investigated in more complex preclinical models, specifically in the context of acute myeloid leukemia. Pretreatment of MSCs with this compound significantly reduced the tumor burden in an AML mouse model. nih.govdp.tech This finding highlights the potential of this compound, particularly in combination with cellular therapy approaches, in an in vivo setting. This demonstrates that the effects observed in vitro, such as the induction of differentiation, can translate into a therapeutic benefit in a complex biological system.

Here is a table summarizing the effect of this compound in an AML mouse model:

| Model | Treatment | Outcome | Source |

| AML mouse model | Pretreatment of MSCs with this compound + MSCs | Reduced tumor burden | nih.govdp.tech |

Modulation of Mesenchymal Stem Cell (MSC) Activity

This compound has been identified as a potent compound capable of enhancing the antileukemia efficiency of MSCs nih.gov. MSCs are multipotent stromal cells that can differentiate into various cell types and are known for their roles in tissue repair, regeneration, and immune modulation chemometec.comcelltexbank.comstemcell.com. Studies have shown that MSCs can influence the fate of AML cells, including inducing differentiation and apoptosis nih.gov. This compound's interaction with MSCs appears to leverage these inherent properties to enhance their therapeutic potential against AML.

Enhancement of MSC-Mediated Antileukemia Efficiency

Pretreatment of MSCs with this compound has been shown to significantly provoke differentiation in both primary leukemia cells derived from AML patients and established AML cell lines nih.gov. This suggests that this compound modifies MSCs in a way that promotes the maturation and differentiation of leukemia cells, potentially reducing their proliferative capacity and malignant characteristics. A pivotal mechanism identified involves the enhancement of an autocrine bone morphogenetic protein 6 (BMP6)-interleukin-6 (IL-6) axis within MSCs nih.gov. This axis mediates AML cell differentiation, where BMP6 in MSCs boosts IL-6 secretion, which then acts on leukemic cells to trigger differentiation nih.gov. The activity of this BMP6-IL6 axis was dramatically enhanced by activating this pathway in MSCs nih.gov.

Impact on Tumor Burden in In Vivo Mouse Models (e.g., AML Xenograft Models)

Data Tables

While specific quantitative data tables (e.g., showing precise percentages of differentiation or tumor volume reduction) were not extensively detailed in the search snippets, the findings can be summarized qualitatively:

| Preclinical Activity | Effect of this compound Pretreatment on MSCs | Outcome on AML Cells/Tumor |

| Modulation of MSC Activity | Enhances antileukemia efficiency | Promotes differentiation |

| Enhancement of Antileukemia Efficiency | Boosts BMP6-IL6 axis in MSCs | Triggers AML differentiation |

| Impact on Tumor Burden (In Vivo) | Modulates MSCs | Reduces tumor burden |

Detailed Research Findings

Detailed research indicates that this compound's mechanism involves the modulation of the BMP6-IL6 signaling pathway in MSCs, leading to enhanced differentiation of AML cells nih.gov. This differentiation was observed in both patient-derived primary AML cells and established cell lines nih.gov. The in vivo studies using AML xenograft models further validate these findings by demonstrating a reduction in tumor burden, highlighting the potential therapeutic relevance of this compound in enhancing MSC-based therapies for AML nih.govdp.tech.

Mechanistic Insights into Signaling Pathways and Cellular Processes

Regulation of Specific Gene Expression Profiles by LG190155

As a VDR agonist, this compound influences gene expression by binding to the VDR. doi.org The activated VDR then typically forms a complex with co-factors and binds to vitamin D responsive elements (VDREs) in the promoter regions of target genes, leading to transcriptional activation. doi.org This mechanism allows this compound to modulate the expression of genes involved in various cellular functions. While specific comprehensive gene expression profiles directly regulated by this compound are not extensively detailed in the provided search results, its action via VDR suggests a broad impact on VDR-regulated genes. doi.org

Interplay with Autocrine and Paracrine Signaling Axes

This compound has been shown to influence intercellular communication, particularly within the context of mesenchymal stem cells (MSCs). nih.gov

Activation and Enhancement of the BMP6-IL6 Axis in Mesenchymal Stem Cells

This compound has been demonstrated to enhance the anti-leukemia efficiency of MSCs by activating and enhancing the autocrine bone morphogenetic protein 6 (BMP6)-interleukin-6 (IL6) axis in these cells. nih.govdp.tech Research indicates that pretreatment of MSCs with this compound significantly promotes the differentiation of acute myeloid leukemia (AML) cells. nih.gov This effect is mediated through a mechanism where autocrine BMP6 in MSCs increases the secretion of IL-6, which subsequently acts on leukemic cells to trigger differentiation. nih.gov The activity of this BMP6-IL6 axis is further enhanced by activating the VDR in MSCs, a process facilitated by this compound. nih.gov

Role of Extracellular Vesicles (EVs) in Mediating Cellular Effects

Extracellular vesicles (EVs) play a role in the cellular effects mediated by MSCs treated with VDR agonists like this compound. nih.gov

Neutrophil Elastase (NE)-Packed EV Secretion and Intercellular Transfer

Chemical activation of VDR using agonists dramatically increases the release of neutrophil elastase (NE)-packed EVs from MSCs. nih.gov These EVs, containing NE, are then involved in mediating the effects on target cells, such as promoting AML cell differentiation. nih.gov This suggests that this compound, by activating VDR in MSCs, enhances the secretion and intercellular transfer of NE-packed EVs, contributing to its biological activity. nih.gov

Activation of Downstream Intracellular Signaling Cascades

The effects of this compound, particularly those mediated by MSC-derived EVs, involve the activation of specific intracellular signaling pathways in target cells. nih.gov

Involvement of the p38-STAT3 Signaling Pathway in Target Cell Differentiation

MSC-derived EVs have been shown to promote AML cell differentiation through the activation of the p38 mitogen-activated protein kinase (p38 MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in these target cells. nih.gov Treatment of AML cells with MSC-EVs leads to enhanced phosphorylation levels of both p38 MAPK and STAT3. nih.gov Inhibition of either p38 MAPK or STAT3 significantly reduces EV-induced differentiation, and combined inhibition completely blocks this effect. nih.gov Furthermore, neutrophil elastase, a key component of these EVs, has been shown to induce AML cell differentiation in a p38/STAT3-dependent manner, indicating that NE within the EVs activates this pathway. nih.gov Therefore, this compound, by promoting the release of NE-packed EVs from MSCs, indirectly activates the p38-STAT3 pathway in target cells, contributing to differentiation. nih.gov

Potential for Multifaceted Molecular Mechanisms Beyond Canonical VDR Activation

This compound was developed as a derivative of the VDR agonist LG190178 and demonstrates VDR agonistic activity. rsc.orgresearchgate.net However, investigations into structural modifications of this compound and related compounds suggest the potential for interactions with other nuclear receptors and involvement in molecular mechanisms distinct from the classical VDR pathway.

Notably, sila-substitution of the central carbon atom in this compound resulted in a significant reduction of VDR agonistic activity alongside an increase in androgen receptor (AR) antagonistic activity. rsc.orgresearchgate.net This observation highlights how subtle structural changes can lead to a switch in receptor selectivity and suggests that this compound, or its derivatives, may interact with AR and potentially other nuclear receptors. BindingDB lists the Androgen receptor and Vitamin D-binding protein as targets for this compound, in addition to the Vitamin D3 receptor.

Further research involving a library of nonsteroidal analogues of this compound, specifically designed to interact with a rickets-associated mutant of the VDR (Arg274 → Leu), demonstrated substantial activity in the mutant receptor. acs.orgethernet.edu.et These analogues were found to be selective for the nuclear VDR and did not stimulate cellular calcium influx, which is typically associated with the activation of the membrane-associated vitamin D receptor. acs.org This selectivity for a specific VDR mutant and lack of activity on the membrane-associated VDR suggest that this compound and its analogues can exhibit differential interactions depending on the VDR subtype or specific mutations, pointing towards potentially varied downstream signaling events.

Comparative VDR Agonistic Activity:

| Compound | EC₅₀ (VDR Agonistic Activity) | Reference |

| This compound | Not explicitly stated in comparable units, but developed as VDR agonist | rsc.orgresearchgate.net |

| 1,25(OH)₂D₃ | Used as a reference, less potent than some this compound analogues in mutant VDR | acs.orgdoi.org |

| Tacalcitol (B196726) | 7.05 nM | doi.org |

| Compound 2g (this compound analogue) | 1.06 nM | doi.org |

Note: EC₅₀ values can vary depending on the assay system used.

Modulation of CXCL12 Activity

This compound, as a synthetic vitamin D agonist, has been implicated in the modulation of C-X-C motif ligand 12 (CXCL12) activity. google.com Research indicates that VDR agonists, including this compound, can be utilized to reduce the biological activity of CXCL12. google.com This modulation is proposed to occur by contacting cells that express CXCL12, such as astrocytes, with a therapeutically effective amount of a VDR agonist, thereby reducing the production and secretion of CXCL12. google.com

The mechanism by which VDR agonists influence CXCL12 activity is linked to their interaction with the VDR. google.com Activation of the VDR by compounds like this compound can lead to a reduction in CXCL12 at multiple levels, including decreased nucleic acid expression, reduced protein expression, diminished secretion from cells (e.g., astrocytes), decreased binding of CXCL12 to tumor cells, and an impact on CXCL12's ability to prevent T-cell binding to tumor cells. google.com This suggests a role for this compound in influencing cellular processes where CXCL12 plays a significant role, potentially through VDR-mediated transcriptional regulation of CXCL12 expression or signaling pathways downstream of VDR activation.

Advanced Research Methodologies and Chemical Biology Applications

Quantitative Proteomic Approaches for Mechanism Elucidation

Quantitative proteomics involves the systematic identification and quantification of proteins within a sample to understand changes in protein expression and interactions in response to biological stimuli or conditions. silantes.com This approach is crucial for elucidating the mechanisms of action of compounds like LG190155 by identifying the proteins they interact with or affect. silantes.comfrontiersin.org Quantitative proteomics can compare protein levels across different conditions, identify protein-protein interactions, and discern pathway dynamics. silantes.com Techniques include label-free and label-based methods, such as using stable isotopic labels to tag proteins or peptides before mass spectrometry analysis. silantes.comresearchgate.net This allows for the simultaneous measurement and comparison of protein abundance across samples. silantes.com While no specific quantitative proteomic studies directly involving this compound were found in the provided results, quantitative proteomics is a standard method for mechanism elucidation in chemical biology. silantes.comfrontiersin.orgembopress.orgnih.gov

High-Throughput Screening and Lead Optimization Strategies Based on this compound Scaffold

High-throughput screening (HTS) is a method used to quickly test large libraries of compounds for a desired biological activity, often serving as a starting point for drug discovery. sygnaturediscovery.comjdigitaldiagnostics.comnih.gov this compound, as an analogue of the VDR agonist LG190178, likely emerged from screening or design efforts focused on the VDR. rsc.org The this compound scaffold, or its diphenylpentane core, could serve as a basis for designing focused libraries for further screening and lead optimization. rsc.org Lead optimization is the process of refining identified hits from screening to improve their properties, such as potency, selectivity, and pharmacokinetic characteristics, before advancing them to preclinical development. sygnaturediscovery.comnih.govzeclinics.com This involves chemical modifications based on structure-activity relationships (SAR) and evaluation in various assays. nih.govzeclinics.com Computer-aided molecular design has been used to generate focused libraries of nonsteroidal analogues of this compound designed to interact with specific VDR mutants. nih.govacs.org

Cell-Based Assays for Functional Characterization in Complex Biological Systems

Cell-based assays are essential tools for evaluating the biological activity and functional effects of compounds in a more physiologically relevant context than isolated molecular targets. stemcell.comaccelevirdx.com These assays can measure various cellular responses, including receptor activation, differentiation, proliferation, and cytotoxicity. accelevirdx.comnih.govaxionbiosystems.com this compound's activity as a VDR agonist and AR antagonist has been characterized using cell-based assays. rsc.org For instance, studies have used cell-based assays to assess the activity of this compound analogues in activating mutant VDRs associated with human vitamin D-resistant rickets (hVDRR). nih.govacs.org These assays can provide insights into how compounds behave in complex cellular environments and are crucial for understanding their mechanism of action and potential therapeutic effects. accelevirdx.comaxionbiosystems.comtwistbioscience.com

Structural Biology Techniques for Ligand-Receptor Complex Analysis (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, are vital for determining the three-dimensional structures of proteins and their complexes with ligands. plos.orgnih.govresearchgate.netnih.gov This provides detailed insights into the molecular interactions between a compound like this compound and its target receptor, such as the VDR. nih.govacs.orgethernet.edu.et While specific X-ray crystal structures of this compound bound to a receptor were not explicitly found in the provided search results, structural information about ligand-receptor complexes, including those involving nuclear receptors, is widely used in structure-based drug design and understanding the basis of ligand binding and receptor activation. nih.govacs.orgplos.orgnih.govresearchgate.netnih.govethernet.edu.et This structural information guides the rational design of new analogues with improved affinity, selectivity, and functional properties. nih.govacs.orgethernet.edu.et

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation LG190155 Analogues with Enhanced Potency or Specificity

A significant area of research involves the design and synthesis of new analogues of this compound. The goal is to create compounds with improved pharmacological profiles, specifically focusing on enhancing their potency and specificity towards the VDR. This involves modifying the chemical structure of this compound to optimize its binding affinity to the VDR and potentially reduce off-target effects. The development of effective VDR modulators often requires a precise understanding of how ligands like 1,25-dihydroxyvitamin D (1,25D) trigger biological responses, such as growth inhibition. nih.gov While VDR agonists with enhanced growth inhibitory potency and minimal calcemic effects have been developed, the specific mechanisms underlying this dissociation of effects are still being investigated. nih.gov LG190178 has been reported as a non-secosteroidal ligand, suggesting ongoing efforts to identify diverse chemical structures that can modulate VDR. lookchem.com

Exploration of this compound in Novel Disease Research Areas (e.g., Autoimmune Diseases, Psoriasis, Leukemia)

The potential therapeutic applications of VDR modulators, including compounds like this compound, are being explored in a range of disease areas beyond traditional vitamin D-related conditions. Autoimmune diseases, psoriasis, and leukemia are among the novel areas of investigation. f1000research.comnih.govnih.govmdpi.comcllsociety.orgfrontiersin.org The VDR plays a pivotal role in immune regulation, making its modulation a potential strategy for managing inflammatory and autoimmune conditions. f1000research.comf1000research.com Studies indicate an increased risk of myelodysplastic syndromes (MDS) among patients with autoimmune diseases, highlighting the complex interplay between immune dysregulation and hematological conditions. nih.gov Autoimmune disorders are prevalent in MDS patients, with conditions like hypothyroidism, idiopathic thrombocytopenic purpura, rheumatoid arthritis, and psoriasis being observed. nih.gov Research suggests that modulating VDR expression could offer new avenues for therapeutic interventions in various disease contexts. f1000research.comf1000research.com

Integration of Computational and Experimental Chemical Biology Approaches for Systems-Level Understanding

Understanding the complex interactions of VDR modulators like this compound within biological systems requires an integrated approach combining computational and experimental chemical biology. nih.govstanford.edu Computational methods can be used to model the interactions between small molecules and proteins like the VDR, predict their effects on biological pathways, and guide the design of new analogues. nih.gov Experimental chemical biology techniques, such as those involving genetic technologies, biochemical assays, and quantitative measurements, provide crucial data to validate computational predictions and deconstruct complex biological systems at a molecular level. stanford.edu This systems chemical biology approach aims to integrate chemical and biological data to gain a comprehensive understanding of how VDR modulation impacts cellular and organismal physiology. nih.govstanford.edu There is a recognized need to improve the integration of chemistry awareness within systems biology to better utilize accumulating data on small molecule modulation of genes and proteins. nih.gov

Addressing Unmet Research Questions Regarding VDR Modulators and Their Therapeutic Potential in Preclinical Settings

Despite advances in understanding VDR and its ligands, several unmet research questions remain, particularly concerning the therapeutic potential of VDR modulators like this compound in preclinical settings. A more precise understanding of the molecular mechanisms by which VDR ligands exert their effects, such as growth inhibition, is needed. nih.gov The impact of polymorphic or mutant VDRs in various cellular contexts is another area requiring further investigation. nih.gov There is a lack of comprehensive studies examining the dynamic changes in VDR expression in certain contexts, such as following vaccination, which could have implications for immunomodulation. f1000research.comf1000research.com Furthermore, while the therapeutic potential of modulating VDR expression is hinted at, there is a need for research specifically designed to translate this knowledge into clinical applications. f1000research.com Addressing these gaps through preclinical studies is crucial for advancing the development of VDR modulators for therapeutic use. The tissue-specific effects of VDR and its relevance in specific diseases also represent knowledge gaps that need to be addressed. frontiersin.org

Q & A

Q. Methodological Framework

- Systematic replication : Repeat assays in parallel across cell types (primary AML cells vs. immortalized lines) under standardized conditions (e.g., serum-free media to minimize confounding factors) .

- Stability testing : Use high-performance liquid chromatography (HPLC) to quantify this compound degradation kinetics in culture media at 37°C over 24–72 hours .

- Data triangulation : Cross-validate results with orthogonal methods (e.g., Western blot for VDR activation and functional assays like phagocytosis) to confirm biological relevance .

Table 1 : Example stability data for this compound in RPMI-1640 media:

| Time (h) | % Compound Remaining | Activity (CD14+ cells, %) |

|---|---|---|

| 24 | 92 ± 3 | 45 ± 5 |

| 48 | 78 ± 4 | 32 ± 4 |

| 72 | 61 ± 5 | 18 ± 3 |

What criteria should guide the structural modification of this compound to enhance its therapeutic window?

Q. Advanced Research Focus

- Rational design : Prioritize analogs with:

- In vivo validation : Test top candidates in xenograft models, monitoring tumor differentiation (histopathology) and serum calcium levels to confirm reduced toxicity .

Basic Consideration : Start with in-silico screening of this compound derivatives using open-access tools (e.g., SwissADME) to filter for drug-like properties (e.g., LogP < 5) .

How should researchers address variability in this compound’s pro-differentiation effects across patient-derived AML samples?

Q. Methodological Answer

- Stratified analysis : Group samples by genetic subtypes (e.g., FLT3-ITD, NPM1 mutations) and correlate this compound response with baseline VDR expression (immunoblotting) .

- Single-cell RNA-seq : Identify subpopulations resistant to differentiation and explore compensatory pathways (e.g., MAPK/ERK) .

- Statistical rigor : Use mixed-effects models to account for inter-patient variability and small sample sizes .

What are best practices for reporting this compound’s experimental data to ensure reproducibility?

Q. Guidelines from Academic Standards

- Detailed protocols : Document exact media composition, passage numbers of cell lines, and instrument calibration data (e.g., flow cytometer settings) .

- Negative controls : Include vehicle-treated cells and VDR-knockout models to confirm target specificity .

- Data deposition : Share raw RNA-seq files in public repositories (e.g., GEO) with metadata aligned with MIAME standards .

Table 2 : Minimum reporting requirements for this compound studies:

| Parameter | Description | Example |

|---|---|---|

| Compound purity | HPLC chromatogram with retention time | ≥95% purity, RT = 8.2 min |

| Cell viability assay | Method (e.g., MTT vs. trypan blue) | MTT, 48-hour incubation |

| Differentiation metric | Quantitative thresholds (e.g., CD14+ ≥30%) | CD14+ ≥35% in HL-60 cells |

How can researchers integrate this compound into combination therapies without compromising its differentiation-specific activity?

Q. Advanced Strategy

- Synergy screens : Test this compound with hypomethylating agents (e.g., azacitidine) using Chou-Talalay analysis to calculate combination indices (CI) .

- Temporal sequencing : Pre-treat cells with this compound for 24 hours before adding cytotoxic agents to avoid antagonism .

- Pharmacodynamic markers : Monitor co-administration effects on VDR target genes (e.g., CYP24A1, CAMP) via qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.